(alphaR)-Acetyloxybenzenebutanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

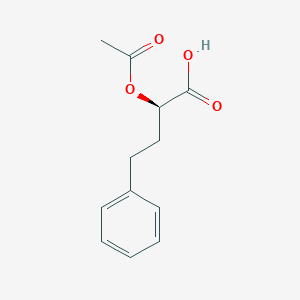

(alphaR)-Acetyloxybenzenebutanoic Acid is an organic compound that belongs to the class of alpha hydroxy acids (AHAs). These compounds are known for their applications in various fields, including cosmetics, pharmaceuticals, and chemical research. The structure of this compound consists of a benzene ring attached to a butanoic acid chain with an acetyloxy group at the alpha position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid can be achieved through several methods. One common approach involves the esterification of benzenebutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(alphaR)-Acetyloxybenzenebutanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Production of benzyl alcohol or butanol derivatives.

Substitution: Generation of various substituted benzenebutanoic acids.

Wissenschaftliche Forschungsanwendungen

(alphaR)-Acetyloxybenzenebutanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the formulation of cosmetic products, particularly in skin care for its exfoliating properties.

Wirkmechanismus

The mechanism of action of (alphaR)-Acetyloxybenzenebutanoic Acid involves its ability to interact with cellular components. In biological systems, the compound can modulate enzyme activity and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycolic Acid: Another alpha hydroxy acid commonly used in cosmetics for its exfoliating properties.

Lactic Acid: Known for its moisturizing and exfoliating effects in skin care products.

Citric Acid: Used in both food and cosmetic industries for its antioxidant and preservative properties.

Uniqueness

(alphaR)-Acetyloxybenzenebutanoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzene ring with an acetyloxy group at the alpha position makes it particularly effective in certain applications, such as targeted drug delivery and specialized cosmetic formulations.

Biologische Aktivität

(alphaR)-Acetyloxybenzenebutanoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be classified as a benzoic acid derivative. Its structural features contribute to its biological activity, particularly in modulating various cellular pathways. The compound's structure includes an acetyloxy group that enhances its solubility and bioavailability.

Research indicates that this compound exhibits several mechanisms of action:

- Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells .

- Cell Proliferation : Some derivatives demonstrate potent inhibitory effects on the growth of various cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human foreskin fibroblasts and cancer cell lines. Notably, no significant cytotoxicity was observed at effective concentrations, indicating a favorable safety profile .

- Antiproliferative Effects : In studies involving melanoma S91 cells, this compound showed significant inhibition of cell growth, comparable to known retinoids .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of similar benzoic acid derivatives against oxidative stress models. Results indicated that these compounds could reduce reactive oxygen species (ROS) production and improve cell viability in neuronal cell lines exposed to neurotoxic agents .

Case Study 2: Cancer Cell Line Studies

Another case study focused on the antiproliferative activity of benzoic acid derivatives in various cancer cell lines. The findings revealed that some derivatives effectively inhibited growth and induced differentiation in cancer cells, supporting their potential as therapeutic agents .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison with Other Benzoic Acid Derivatives

Eigenschaften

IUPAC Name |

(2R)-2-acetyloxy-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYOQOUDJZKEH-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.